molecular formula C16H13BrO5Se B12859453 Methyl 7-bromo-8-(1-hydroxy-1-methyl-ethyl)-2-oxo-selenopheno[3,2-h]chromene-3-carboxylate

Methyl 7-bromo-8-(1-hydroxy-1-methyl-ethyl)-2-oxo-selenopheno[3,2-h]chromene-3-carboxylate

Cat. No.: B12859453
M. Wt: 444.1 g/mol
InChI Key: WNABGPUNXNDZCX-UHFFFAOYSA-N
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Description

Methyl 7-bromo-8-(1-hydroxy-1-methyl-ethyl)-2-oxo-selenopheno[3,2-h]chromene-3-carboxylate is a complex organic compound that belongs to the class of selenopheno[3,2-h]chromenes. This compound is characterized by the presence of a selenophene ring fused to a chromene structure, with additional functional groups such as a bromine atom, a hydroxy group, and a carboxylate ester. The unique combination of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-bromo-8-(1-hydroxy-1-methyl-ethyl)-2-oxo-selenopheno[3,2-h]chromene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Selenophene Ring: The selenophene ring can be synthesized through the cyclization of appropriate precursors under specific conditions, such as the use of selenium dioxide as a reagent.

    Chromene Formation: The chromene structure is formed through cyclization reactions involving suitable starting materials, such as salicylaldehyde derivatives.

    Esterification: The carboxylate ester group is introduced through esterification reactions using reagents like methanol and acid catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-bromo-8-(1-hydroxy-1-methyl-ethyl)-2-oxo-selenopheno[3,2-h]chromene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used under mild conditions.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of hydrogenated compounds.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Methyl 7-bromo-8-(1-hydroxy-1-methyl-ethyl)-2-oxo-selenopheno[3,2-h]chromene-3-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and antioxidant properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: Utilized in the development of novel materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of Methyl 7-bromo-8-(1-hydroxy-1-methyl-ethyl)-2-oxo-selenopheno[3,2-h]chromene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s biological effects are mediated through:

    Molecular Targets: Interaction with enzymes, receptors, and other biomolecules.

    Pathways Involved: Modulation of signaling pathways, such as oxidative stress response and apoptosis.

Comparison with Similar Compounds

Methyl 7-bromo-8-(1-hydroxy-1-methyl-ethyl)-2-oxo-selenopheno[3,2-h]chromene-3-carboxylate can be compared with other similar compounds, such as:

    Selenopheno[3,2-h]chromenes: Compounds with similar core structures but different functional groups.

    Bromo-substituted Chromenes: Compounds with bromine atoms at different positions.

    Hydroxy-substituted Chromenes: Compounds with hydroxy groups at different positions.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C16H13BrO5Se

Molecular Weight

444.1 g/mol

IUPAC Name

methyl 7-bromo-8-(2-hydroxypropan-2-yl)-2-oxoselenopheno[3,2-h]chromene-3-carboxylate

InChI

InChI=1S/C16H13BrO5Se/c1-16(2,20)13-10(17)8-5-4-7-6-9(14(18)21-3)15(19)22-11(7)12(8)23-13/h4-6,20H,1-3H3

InChI Key

WNABGPUNXNDZCX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=C(C2=C([Se]1)C3=C(C=C2)C=C(C(=O)O3)C(=O)OC)Br)O

Origin of Product

United States

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